molecular formula C8H5Br2NO2 B2839684 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS No. 330462-54-9

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Cat. No.: B2839684
CAS No.: 330462-54-9
M. Wt: 306.941
InChI Key: LPVLXJJROPWYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is a halogenated aromatic nitrile characterized by bromine substituents at positions 2 and 3, a hydroxyl group at position 4, a methoxy group at position 5, and a nitrile group at position 1 of the benzene ring. It is synthesized via a green one-pot method in water, yielding 80% as gray crystals . Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 7.61 (d, J = 1.8 Hz, 1H), 7.38 (d, J = 1.8 Hz, 1H), 3.84 (s, 3H).
  • 13C NMR (DMSO-d6): δ 149.16, 148.73, 129.50, 118.74, 114.90, 109.85, 102.53, 57.12 . The compound’s molecular formula is C₈H₅Br₂NO₃, with a molecular weight of 323 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLXJJROPWYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile typically involves the bromination of 4-hydroxy-5-methoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have shown that derivatives of 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile exhibit anticancer properties. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a related compound, has demonstrated significant in vitro anticancer activity by inhibiting cell proliferation and migration in human umbilical vein endothelial cells (HUVECs) . The mechanism involves the downregulation of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are crucial for angiogenesis in tumors.

α-Glucosidase Inhibition
Another notable application is in the management of type 2 diabetes. Compounds derived from this family have been identified as potential α-glucosidase inhibitors. Research indicates that these compounds can effectively inhibit the enzyme's activity, thereby regulating blood glucose levels . The binding interactions between these compounds and the enzyme suggest a promising pathway for developing new antidiabetic medications.

Synthesis and Chemical Reactions

Synthetic Routes
The synthesis of this compound can be achieved through various methods involving bromination and nitrile formation from aromatic aldehydes. For example, one method involves the bromination of 4-hydroxy-5-methoxybenzaldehyde followed by nitrilation to yield the desired compound . Such synthetic pathways are crucial for producing this compound in sufficient quantities for research and industrial applications.

Material Science

Polymeric Applications
The compound's brominated structure may also find applications in polymer chemistry. Brominated compounds are often used as flame retardants in polymers due to their ability to inhibit combustion processes. This characteristic makes this compound a candidate for developing safer materials in various industries .

Case Studies

Study Findings Implications
Anticancer Activity Study Demonstrated inhibition of HUVEC proliferation and migrationPotential development of antiangiogenic drugs
α-Glucosidase Inhibition Study Identified as an effective inhibitor for type 2 diabetes managementNew therapeutic options for diabetes patients
Synthesis Methodology Study Developed efficient synthetic routes for producing dibrominated compoundsEnhanced availability for research and industrial use

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound is 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS: 52805-45-5), which lacks a bromine at position 2. Key differences include:

Property 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile 3-Bromo-4-hydroxy-5-methoxybenzonitrile
Molecular Formula C₈H₅Br₂NO₃ C₈H₅BrNO₃
Molecular Weight 323 g/mol 243 g/mol
Substituents 2-Br, 3-Br, 4-OH, 5-OCH₃, 1-CN 3-Br, 4-OH, 5-OCH₃, 1-CN
Synthesis Yield 80% (water-based green synthesis) Not reported
1H NMR Data Two aromatic protons (δ 7.61, 7.38), OCH₃ (δ 3.84) Not available
Safety Profile Not available 100% purity; no hazard classification reported

Electronic and Steric Effects

  • This could influence reactivity in nucleophilic substitution or coupling reactions.
  • Steric Hindrance: The proximity of bromines at positions 2 and 3 introduces steric constraints, possibly reducing accessibility to the hydroxyl group for hydrogen bonding or derivatization compared to the mono-bromo analog.

Physicochemical Properties

  • Solubility: The dibromo compound’s higher molecular weight and lipophilicity (due to bromines) likely reduce water solubility compared to the mono-bromo derivative.
  • Thermal Stability : Bromine’s electronegativity and mass may elevate the melting point of the dibromo compound relative to its analog, though experimental data are lacking.

Biological Activity

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile (DBHMB) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by two bromine atoms, a hydroxyl group, a methoxy group, and a nitrile group, exhibits various biological activities that warrant detailed exploration. This article reviews the biological activity of DBHMB, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C8H5Br2NO2
  • Molecular Weight : 292.93 g/mol
  • Appearance : White to pale yellow crystalline solid
  • Solubility : Slightly soluble in water; soluble in organic solvents like alcohols and ethers .

Biological Activity Overview

DBHMB has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen atoms and functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that DBHMB possesses notable antimicrobial properties. For example, it has been shown to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that DBHMB effectively inhibits bacterial growth and biofilm formation.

Microorganism MIC (µg/mL) MBC (µg/mL)
MRSA5121024
E. coli256512
S. aureus128256

The compound's efficacy was validated through various assays, including time-kill studies and biofilm eradication assays, demonstrating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

DBHMB has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets within cancer cells.

Cancer Cell Line IC50 (µM)
HeLa10
MCF-715
A54912

The observed cytotoxicity is attributed to the compound's electrophilic nature, allowing it to form adducts with cellular macromolecules, disrupting normal cellular functions.

The mechanisms by which DBHMB exerts its biological effects involve several pathways:

  • Enzyme Inhibition : DBHMB acts as an electrophile, targeting nucleophilic sites on enzymes, which can lead to inhibition of key metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Biofilm Disruption : DBHMB has been shown to disrupt established biofilms of bacteria like MRSA, enhancing the efficacy of existing antibiotics when used in combination therapies .

Case Study 1: Antimicrobial Efficacy against MRSA

A study evaluated the antimicrobial activity of DBHMB against MRSA using a series of dilution assays. The results indicated that DBHMB not only inhibited bacterial growth but also significantly reduced biofilm formation by approximately 80% at concentrations above the MIC .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that DBHMB induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic events.

Q & A

Q. What synthetic strategies are effective for preparing 2,3-dibromo-4-hydroxy-5-methoxybenzonitrile, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For example:

Bromination : Start with a hydroxy-methoxybenzonitrile precursor. Introduce bromine atoms at positions 2 and 3 using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in a controlled environment (e.g., CH2Cl2\text{CH}_2\text{Cl}_2, 0–25°C) to avoid over-bromination .

Protection of hydroxyl groups : Use silylating agents (e.g., TMSCl) or methyl ether formation to stabilize the hydroxyl group during bromination .

Characterization : Confirm regioselectivity via 1H NMR^1\text{H NMR} (e.g., aromatic proton splitting patterns) and 13C NMR^{13}\text{C NMR} (chemical shifts for nitrile and brominated carbons). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural determination. For example:

  • Hydrogen bonding networks : The hydroxyl group forms intermolecular hydrogen bonds with nitrile or methoxy oxygen atoms, stabilizing the crystal lattice. Graph set analysis (as per Etter’s formalism) can classify these interactions (e.g., R22(8)\text{R}_2^2(8) motifs) .
  • Bromine positions : XRD reveals Br···Br distances and angles, confirming regioselectivity. Compare with computational models (e.g., DFT-optimized geometries) to validate experimental data .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of bromination in this compound?

Methodological Answer: Regioselectivity is governed by:

  • Electronic factors : Electron-rich aromatic positions (ortho/para to hydroxyl and methoxy groups) are brominated preferentially. Use Hammett constants (σ+\sigma^+) to predict reactivity; methoxy groups are strong electron donors (σ+=0.78\sigma^+ = -0.78), directing bromine to ortho positions .
  • Steric hindrance : Bulky substituents (e.g., methoxy at position 5) may block bromination at adjacent positions. Molecular modeling (e.g., steric maps via Mercury software) quantifies spatial constraints .
  • Case study : Contrast with 4-bromo-2,3-difluorobenzonitrile (), where fluorine’s electronegativity alters bromination patterns.

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be reconciled during structural validation?

Methodological Answer: Contradictions often arise from:

  • Solvent effects : 1H NMR^1\text{H NMR} shifts vary in deuterated DMSO vs. CDCl3_3 due to hydrogen bonding with the hydroxyl group. For example, the hydroxyl proton may appear as a broad peak at ~10–12 ppm in DMSO-d6_6 but be absent in CDCl3_3 due to exchange .
  • Tautomerism : The hydroxyl group may participate in keto-enol tautomerism, altering IR carbonyl stretches. Use temperature-dependent NMR to detect dynamic processes .
  • Resolution : Combine multiple techniques (e.g., 2D NMR, X-ray) and compare with literature data for analogous compounds (e.g., 3,4-dibromo-5-methoxybenzenamine, ).

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitrile group may act as a hydrogen bond acceptor, while bromine atoms contribute to hydrophobic interactions .
  • QSAR models : Correlate substituent effects (e.g., bromine’s electronegativity, methoxy’s lipophilicity) with bioactivity data from analogs. For example, compare with 5-methoxybenzoic acid derivatives () to predict antibacterial or antifungal activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Purity assessment : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities. For example, residual solvents (e.g., DMF) may depress melting points .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) can alter physical properties. Perform XRD on recrystallized samples from multiple solvents (e.g., ethanol vs. acetone) .
  • Solubility : LogP calculations (e.g., via ChemDraw) predict solubility trends. Experimental discrepancies may arise from pH-dependent ionization of the hydroxyl group (pKa ~8–10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.